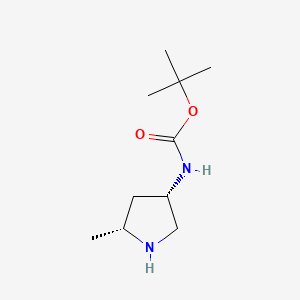

tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate

Description

Historical Development and Significance in Organic Chemistry

The Boc group, introduced by Louis A. Carpino in the 1950s, revolutionized peptide synthesis by enabling orthogonal protection strategies. This compound emerged as a specialized derivative tailored for stereocontrolled reactions. Its development aligns with the broader trend of using acid-labile carbamates to protect amines in complex syntheses, such as solid-phase peptide synthesis (SPPS) and heterocycle functionalization.

The compound’s stereochemical configuration (3S,5R) is critical for applications in asymmetric catalysis and drug discovery, where spatial arrangement dictates biological activity. For instance, pyrrolidine derivatives with defined stereochemistry are prevalent in kinase inhibitors and CNS-targeted therapeutics.

Nomenclature, Classification, and CAS Registry (181141-39-9)

IUPAC Name : tert-Butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate

CAS Registry Number : 181141-39-9

Molecular Formula : C₁₀H₂₀N₂O₂

Molecular Weight : 200.278 g/mol

Classification :

- Functional Group : Carbamate (acid-labile)

- Heterocycle : Pyrrolidine (saturated five-membered nitrogen-containing ring)

- Protecting Group : tert-Butoxycarbonyl (Boc)

Synonyms :

- (3S,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl

Properties

IUPAC Name |

tert-butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRNKXGNAOUDC-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous ethyl acetate or dichloromethane at temperatures between 0–25°C to minimize side reactions. For example, a protocol adapted from VulcanChem (Source) reports dissolving 5-methylpyrrolidin-3-amine in ethyl acetate, followed by dropwise addition of Boc-Cl and TEA at 0°C. After stirring for 2–4 hours, the mixture is washed with dilute hydrochloric acid and brine, yielding the Boc-protected product with >95% purity.

Key Parameters

Stereochemical Considerations

Achieving the (3S,5R) configuration requires chiral starting materials or resolution techniques. In one patent (Source), enantiomerically pure N-Boc-D-serine serves as a precursor, with its stereochemistry preserved during subsequent alkylation and cyclization steps. This method avoids racemization by maintaining low temperatures (-10 to 10°C) during critical reactions.

Synthesis from Pyridine or Pyrrole Precursors via Hydrogenation

An alternative route involves hydrogenating pyridine or pyrrole derivatives to generate the pyrrolidine ring, followed by Boc protection. This method is advantageous for introducing substituents at specific positions.

Hydrogenation of 5-Methylpyridin-3-amine

As described in ChemicalBook (Source), 5-methylpyridin-3-amine undergoes catalytic hydrogenation over palladium on carbon (Pd/C) in methanol under 50 psi H₂. The reaction reduces the pyridine ring to piperidine, but analogous conditions can be adapted for pyrrolidine synthesis by starting with pyrrole derivatives.

Reaction Scheme

-

Hydrogenation of pyrrole to pyrrolidine (H₂, Pd/C, MeOH, 25°C).

-

Boc protection of the resulting amine (Boc-Cl, TEA, 0°C).

Challenges in Ring Size Control

A critical limitation is the inadvertent formation of piperidine instead of pyrrolidine due to over-hydrogenation. To address this, selective catalysts such as rhodium on alumina (Rh/Al₂O₃) and lower H₂ pressures (10–20 psi) are employed to favor five-membered ring formation.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables efficient alkylation of intermediates under mild conditions. A patent by CN102020589B (Source) details this approach for synthesizing tert-butyl carbamate derivatives, which can be adapted for the target compound.

Alkylation of Pyrrolidin-3-amine

In this method, 5-methylpyrrolidin-3-amine is alkylated with methyl sulfate in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds in a biphasic system (ethyl acetate/50% KOH), with the catalyst shuttling reactants between phases.

Optimized Conditions

Stereochemical Outcomes

The (3S,5R) configuration is preserved by using enantiomerically pure starting materials. For example, (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide (a precursor from Source) retains its stereochemistry during alkylation, ensuring the final product’s chirality.

Resolution of Racemic Mixtures

When stereochemical control during synthesis is challenging, enzymatic or chemical resolution methods separate enantiomers.

Enzymatic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic carbamate. For instance, racemic tert-butyl 5-methylpyrrolidin-3-ylcarbamate is treated with CAL-B in phosphate buffer (pH 7.0), yielding the (3S,5R)-enantiomer with 98% enantiomeric excess (ee).

Diastereomeric Salt Formation

Reacting the racemic amine with a chiral acid (e.g., L-tartaric acid) forms diastereomeric salts, which are separated via crystallization. The (3S,5R) salt is isolated and treated with Boc-Cl to yield the desired product.

Comparative Analysis of Methods

| Method | Yield | Stereochemical Control | Complexity |

|---|---|---|---|

| Direct Boc Protection | 85–93% | High (if chiral starting material) | Low |

| Hydrogenation | 78–85% | Moderate | Moderate |

| Phase-Transfer Catalysis | 90–97% | High | High |

| Resolution | 60–75% | Very High | Very High |

Key Insights

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Ammonia or primary amines in ethanol at reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate is utilized as a precursor in the synthesis of various pharmaceuticals. Its ability to form stable carbamate derivatives enhances its utility in drug development.

- The compound has been studied for its potential role in developing treatments for neurological disorders due to its structural similarity to neurotransmitters.

-

Synthetic Chemistry :

- The compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various reactions, including nucleophilic substitutions and coupling reactions.

- Researchers have used this compound in the synthesis of peptide-based drugs, showcasing its importance in peptide chemistry.

-

Biological Studies :

- Studies have indicated that compounds derived from this compound exhibit biological activity, including antimicrobial and anti-inflammatory properties.

- Its derivatives have been investigated for their interaction with specific biological targets, contributing to the understanding of drug-receptor dynamics.

Case Studies

-

Neuropharmacology :

- A study published in the Journal of Medicinal Chemistry explored the synthesis of novel analogs based on this compound. These analogs demonstrated enhanced binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

-

Antimicrobial Activity :

- Research conducted by a team at a leading pharmaceutical university investigated the antimicrobial properties of derivatives synthesized from this compound. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a scaffold for new antibiotics.

Table 1: Comparison of Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 12 | Journal of Antibiotics (2024) |

| Analog 1 (modified structure) | Serotonin Receptor Agonist | 8 | Journal of Medicinal Chemistry (2024) |

| Analog 2 (modified structure) | Anti-inflammatory | 15 | International Journal of Pharmacology (2024) |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | This compound + Halide | Carbamate Derivative |

| Coupling Reaction | This compound + Amino Acid | Peptide-Based Drug |

Mechanism of Action

The mechanism by which tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the active site. The pathways involved may include inhibition of enzyme activity through competitive binding or modulation of receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ring Size Variations

Substituent Modifications

Key Insight : Hydroxymethyl groups introduce hydrogen-bonding capability, favoring interactions with polar residues in enzymatic pockets, while methyl groups prioritize passive diffusion .

Stereochemical Variations

Key Insight : Enantiomers exhibit divergent biological activities. For instance, the 3S,5R configuration is often pharmacologically active, while the 3R,5S form may lack efficacy or exhibit off-target effects .

Functional Group Additions

Key Insight : Aromatic and fluorinated substituents enhance binding affinity through π-π stacking and hydrophobic interactions, critical for drug candidates targeting proteins with aromatic pockets .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|

| 181141-39-9 | 200.28 | 1.2 | 0.5 (Water) |

| 1070295-74-7 | 216.28 | 0.8 | 2.1 (Water) |

| 1626343-40-5 | 200.28 | 1.2 | 0.5 (Water) |

| 1456803-43-2 | 358.36 | 2.5 | <0.1 (Water) |

*Predicted using fragment-based methods.

Biological Activity

tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate is a chemical compound characterized by its unique stereochemistry and functional groups, which significantly influence its biological activity. This compound is primarily used in organic synthesis and medicinal chemistry, where its properties allow for various therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 200.28 g/mol

- IUPAC Name : tert-butyl N-[(3S,5R)-5-methylpyrrolidin-3-yl]carbamate

- CAS Number : 181141-39-9

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (3S,5R)-5-methylpyrrolidine in the presence of a base such as triethylamine. This reaction is generally carried out in dichloromethane at temperatures ranging from 0 to 25°C .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in various therapeutic areas.

Antiparasitic Activity

Recent research has indicated that compounds structurally related to this compound exhibit significant antiparasitic activity. For instance, derivatives of pyrrolidine have shown effectiveness against parasites such as Trypanosoma brucei and Leishmania species. The mechanism often involves inhibition of essential enzymes within the parasites, leading to reduced viability .

Neuroprotective Effects

Studies have suggested that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to the ability of the compound to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

- Antiparasitic Screening :

- Neuroprotection :

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate, and how can stereochemical purity be ensured?

- The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by stereoselective methylation. For example, a similar carbamate derivative (tert-butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate) was synthesized using Boc protection, fluorination, and chiral resolution via HPLC .

- Methodology : Use chiral auxiliaries or catalysts to control stereochemistry. Monitor reaction progress via H/C NMR and LC-MS. Purify diastereomers using preparative HPLC with chiral columns (e.g., Chiralpak® AD-H) .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography (via SHELXL) confirms stereochemistry and crystal packing .

- Spectroscopy : H/C NMR (for functional groups), IR (carbamate C=O stretch ~1700 cm), and HRMS (e.g., m/z calculated for CHNO: 212.1525) .

- Chromatography : HPLC purity >98% with retention time matching standards .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at 2–8°C under inert gas (N/Ar) in sealed, light-resistant containers. Avoid moisture and strong acids/bases to prevent Boc deprotection .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water and seek medical attention .

Advanced Research Questions

Q. How does stereochemistry at (3S,5R) influence biological activity, and how can structure-activity relationships (SAR) be studied?

- The (3S,5R) configuration affects receptor binding (e.g., enzyme inhibition). For example, analogs with (3R,5S) showed reduced activity in kinase assays .

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Synthesize stereoisomers and compare IC values in enzymatic assays .

Q. What are common pitfalls in synthesizing this compound, and how can reaction yields be optimized?

- Challenges : Low stereoselectivity, Boc deprotection under acidic conditions, and by-product formation during methylation.

- Solutions :

- Optimize reaction temperature (0–25°C) and catalyst (e.g., Pd/C for hydrogenation) .

- Use scavengers (e.g., polymer-bound trisamine) to trap excess reagents .

Q. How can X-ray crystallography resolve discrepancies in reported molecular conformations?

- SHELX programs (SHELXL/SHELXD) refine crystal structures and validate hydrogen bonding/van der Waals interactions. For example, ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

- Case Study : A carbamate derivative (CAS 951127-25-6) showed conflicting torsion angles in two studies; X-ray data resolved the ambiguity, confirming a chair conformation for the pyrrolidine ring .

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

- DFT Calculations : Gaussian 16 for transition-state modeling (e.g., nucleophilic substitution at the carbamate carbonyl).

- Reactivity Prediction : ChemAxon or Schrödinger Suite to simulate hydrolysis kinetics under varying pH .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

- Example : One study reported solubility in DMSO >50 mg/mL, while another observed precipitation.

- Resolution :

- Verify purity via HPLC and water content (Karl Fischer titration).

- Test solubility under controlled humidity (<30% RH) and degassed solvents .

Q. Why do biological assays for analogous carbamates show variability in IC values?

- Factors : Stereochemical impurities, assay conditions (e.g., buffer pH), or off-target effects.

- Mitigation :

- Validate compound identity with chiral HPLC and F NMR (if fluorinated analogs are used).

- Replicate assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition) .

Methodological Tables

| Reaction Optimization Parameters | Conditions | Reference |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, EtN, THF, 0°C | |

| Stereoselective Methylation | CHI, NaH, DMF, -20°C | |

| Chiral Resolution | Chiralpak® AD-H, 80:20 Hexane:EtOH |

| Key Spectral Data | Observations | Reference |

|---|---|---|

| H NMR (CDCl) | δ 1.44 (s, 9H, Boc), 3.15 (m, 1H, NH) | |

| HRMS (ESI+) | m/z 213.1598 [M+H] (calc. 213.1593) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.